molecular formula C22H21IN2O2S2 B12127211 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide

Cat. No.: B12127211
M. Wt: 536.5 g/mol
InChI Key: APNCYCDWIMWGDO-RGEXLXHISA-N
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Description

This compound, with the chemical formula C₁₆H₁₇NO₃S₂, is a fascinating member of the thiazolidinone family. Its systematic name might be a mouthful, but its structure holds promise for various applications. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route starts with the condensation of 4-ethylbenzaldehyde and thiosemicarbazide to form the thiazolidinone ring. Subsequent reactions introduce the iodophenyl group and the butanamide moiety.

Reaction Conditions::

    Step 1: Condensation of 4-ethylbenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst.

    Step 2: Introduction of the iodophenyl group using an iodination reaction.

    Step 3: Formation of the butanamide side chain.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions for yield, purity, and scalability.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the thiazolidinone ring or the substituents.

    Substitution: Substitution reactions may occur at the iodophenyl group or the butanamide side chain.

Common Reagents and Conditions::

    Iodination: Iodine, iodine monochloride, or N-iodosuccinimide (NIS) as iodinating agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isomers and derivatives may also form.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: As a versatile building block for designing new molecules.

    Biology: Potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties (e.g., antimicrobial, anticancer).

    Industry: Used in materials science or as intermediates for drug development.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21IN2O2S2

Molecular Weight

536.5 g/mol

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide

InChI

InChI=1S/C22H21IN2O2S2/c1-2-15-5-7-16(8-6-15)14-19-21(27)25(22(28)29-19)13-3-4-20(26)24-18-11-9-17(23)10-12-18/h5-12,14H,2-4,13H2,1H3,(H,24,26)/b19-14-

InChI Key

APNCYCDWIMWGDO-RGEXLXHISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)I

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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